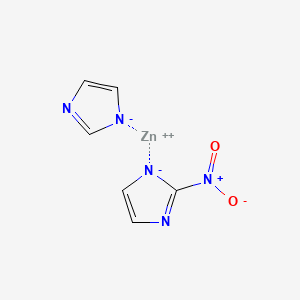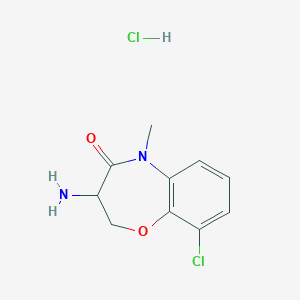![molecular formula C19H16O3 B14782641 8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B14782641.png)
8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a complex organic compound belonging to the chromen-4-one family. This compound is characterized by a benzyloxy group attached to the eighth position of the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one typically involves multi-step organic reactions. One common method includes the cyclocarbonylation of o-iodophenols with terminal acetylenes under palladium-catalyzed conditions. This reaction is often carried out in the presence of a phosphonium salt ionic liquid, which enhances the efficiency of the cyclocarbonylation reaction . Another approach involves the use of microwave-assisted Sonogashira and carbonylative annulation reactions to yield substituted flavones .
Industrial Production Methods
Industrial production of chromen-4-one derivatives, including this compound, often employs scalable catalytic processes. Palladium-catalyzed carbonylative cyclization of aryl iodides and 2-hydroxyacetophenones under controlled conditions is a widely used method . The use of immobilized bidentate phosphine palladium complexes allows for efficient recycling of the catalyst, making the process more sustainable .
化学反应分析
Types of Reactions
8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the chromen-4-one structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like iodine or bromine, while nucleophilic substitutions may involve reagents such as sodium methoxide.
Major Products Formed
The major products formed from these reactions include various substituted chromen-4-one derivatives, which can exhibit different biological activities depending on the nature of the substituents.
科学研究应用
作用机制
The mechanism of action of 8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with various molecular targets. For instance, it inhibits acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
相似化合物的比较
Similar Compounds
2-Phenyl-4H-chromen-4-one: Known for its polyfunctional activity against Alzheimer’s disease.
7-Benzyloxy-3-phenyl-4H-chromen-4-one: Another chromen-4-one derivative with potential therapeutic applications.
Uniqueness
8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one stands out due to its unique cyclopenta[c]chromen-4-one core structure, which imparts distinct biological activities compared to other chromen-4-one derivatives. Its specific substitution pattern enhances its potential as a multi-target therapeutic agent, particularly in the context of neurodegenerative diseases and oxidative stress-related conditions .
属性
分子式 |
C19H16O3 |
|---|---|
分子量 |
292.3 g/mol |
IUPAC 名称 |
8-phenylmethoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C19H16O3/c20-19-16-8-4-7-15(16)17-11-14(9-10-18(17)22-19)21-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2 |
InChI 键 |
CXOLCXBSVYWJSM-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14782564.png)
![1,2,3,6,7,11b-Hexahydropyrazino[2,1-a]isoquinolin-4-one;2,3-dibenzoyloxybutanedioic acid](/img/structure/B14782570.png)
![6-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14782571.png)

![tert-butyl N-[(1R,5R)-6-oxabicyclo[3.1.0]hexan-3-yl]carbamate](/img/structure/B14782578.png)
![Tert-butyl 3-[(3-chlorophenyl)-[2-(methoxycarbonylamino)ethoxy]methyl]piperidine-1-carboxylate](/img/structure/B14782586.png)
![6-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B14782594.png)


![tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate](/img/structure/B14782611.png)

![Lithium 9-borabicyclo[3.3.1]nonane hydride](/img/structure/B14782625.png)
![[(1S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14782630.png)
![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B14782648.png)
